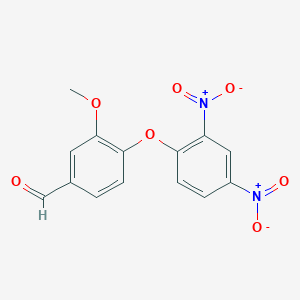

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde

Description

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 2,4-dinitrophenoxy group at the para position and a methoxy group at the meta position of the benzaldehyde core. This compound belongs to a class of aromatic aldehydes with applications in medicinal chemistry and materials science. Its structural complexity and functional group arrangement influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O7/c1-22-14-6-9(8-17)2-4-13(14)23-12-5-3-10(15(18)19)7-11(12)16(20)21/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGBFMDNZSIJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278072 | |

| Record name | 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-30-6 | |

| Record name | NSC5973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature for several hours . The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or proteins. The compound’s reactive functional groups, including the aldehyde and nitro groups, allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Electron Effects: The 2,4-dinitrophenoxy group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to analogs with chloro () or benzyloxy groups (). This enhances reactivity in electrophilic substitutions but may reduce solubility in polar solvents .

Comparison :

- The synthesis of the target compound likely involves nucleophilic aromatic substitution under basic conditions, similar to . However, the nitro groups necessitate careful control of reaction conditions (e.g., temperature, solvent) to avoid decomposition .

- In contrast, chloro-substituted analogs () are synthesized via milder acid-catalyzed deprotection, achieving quantitative yields .

Table 3: Bioactivity of Selected Analogues

Key Findings :

- Antimicrobial Potential: The dichlorophenoxy analog () shows potent antibacterial activity, suggesting that electron-withdrawing groups enhance efficacy against bacterial enzymes like enoyl-ACP reductase. The target compound’s nitro groups may further improve this activity .

- DNA Binding: Compounds with 4-benzyloxy substituents () exhibit stronger DNA interactions than methoxy analogs, indicating that bulky substituents at C4 hinder binding. The dinitrophenoxy group in the target compound may similarly reduce DNA affinity .

Physicochemical Properties

Table 4: Property Comparison

Insights :

- The TPSA (Topological Polar Surface Area) of the target compound is higher due to nitro groups, enhancing membrane permeability but complicating blood-brain barrier penetration .

Biological Activity

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde, also known as 4-(2,4-DNP)-3-MOBA, is an aromatic compound notable for its structural features, including a methoxy group and a dinitrophenoxy substituent on a benzaldehyde backbone. This compound exhibits significant potential in various fields, including organic synthesis and medicinal chemistry. Its unique properties have prompted research into its biological activities, particularly its role as a chemosensor and its interactions with biological macromolecules.

- Molecular Formula : CHNO

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents

Biological Activity Overview

Research indicates that 4-(2,4-DNP)-3-MOBA has potential applications in electrochemistry as a chemosensor. Its ability to interact with specific analytes makes it valuable for environmental monitoring and industrial process control. The compound's biological activity can be categorized into several key areas:

- Chemosensing Capabilities :

-

Toxicity and Safety :

- Although specific toxicity data is limited, the presence of nitro groups suggests that the compound may be hazardous. Standard laboratory safety protocols should be followed when handling it.

-

Interactions with Biological Macromolecules :

- Studies suggest that 4-(2,4-DNP)-3-MOBA may interact with proteins or nucleic acids, which could impact its pharmacological effects. Understanding these interactions is crucial for assessing potential toxicity.

Case Studies

- Electrochemical Studies : The compound was tested for its ability to act as a chemosensor in detecting heavy metal ions. Results indicated that it forms stable complexes with Fe, which could be quantified using voltammetry .

- Binding Affinity Studies : Research exploring the binding affinities of 4-(2,4-DNP)-3-MOBA with various biomolecules revealed that it could potentially inhibit certain enzyme activities by binding to active sites.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds similar to 4-(2,4-DNP)-3-MOBA:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Hydroxy and methoxy groups | Widely used as a flavoring agent |

| 2-Hydroxy-4-methoxybenzaldehyde | Hydroxy and methoxy groups; different positioning | Potential antioxidant |

| 4-Nitroaniline | Nitro group on aniline | Known for dye applications |

| 2,4-Dinitrophenol | Two nitro groups | Used as a herbicide; toxic effects |

The unique combination of dinitro and methoxy functionalities in 4-(2,4-DNP)-3-MOBA may impart distinct chemical reactivity and biological activity compared to these compounds.

Future Directions

Further research is essential to fully elucidate the mechanisms of interaction between 4-(2,4-DNP)-3-MOBA and biological targets. Investigations should focus on:

- Long-term stability and regeneration potential of the chemosensor.

- Detailed mechanisms of interaction with proteins or nucleic acids to assess pharmacological implications.

- Exploration of its applications in drug discovery or environmental monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.